Articaine, (R)-

Description

BenchChem offers high-quality Articaine, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Articaine, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

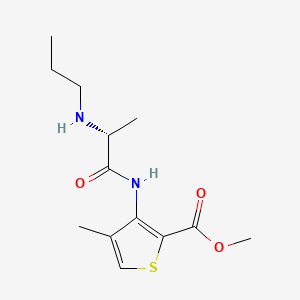

Structure

3D Structure

Properties

CAS No. |

1443829-31-9 |

|---|---|

Molecular Formula |

C13H20N2O3S |

Molecular Weight |

284.38 g/mol |

IUPAC Name |

methyl 4-methyl-3-[[(2R)-2-(propylamino)propanoyl]amino]thiophene-2-carboxylate |

InChI |

InChI=1S/C13H20N2O3S/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4/h7,9,14H,5-6H2,1-4H3,(H,15,16)/t9-/m1/s1 |

InChI Key |

QTGIAADRBBLJGA-SECBINFHSA-N |

Isomeric SMILES |

CCCN[C@H](C)C(=O)NC1=C(SC=C1C)C(=O)OC |

Canonical SMILES |

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Articaine

Historical Overview of Articaine (B41015) Synthetic Methodologies

Articaine was first synthesized in Germany in 1969 and was introduced to the market in 1976. chemdad.comsynergypublishers.com It belongs to the amino amide class of local anesthetics, a group that expanded significantly between 1898 and 1972. chemdad.com Early clinical trials highlighted its efficacy, noting its superiority in anesthetic duration and profundity compared to lidocaine (B1675312) for most applications. sonar.ch The initial synthetic routes, while effective, laid the groundwork for future optimization as the demand for this anesthetic grew. The development of articaine was part of a broader movement in medicinal chemistry to create alternatives to cocaine with improved safety profiles and specific clinical advantages. chemdad.com

Conventional Synthetic Routes for Articaine Hydrochloride

Traditional methods for synthesizing articaine hydrochloride have been well-documented, often involving multiple steps that have been subject to optimization over time. A common pathway begins with the amidation of a key precursor, methyl 3-amino-4-methylthiophene-2-carboxylate, with 2-chloropropionyl chloride. This is followed by a nucleophilic substitution reaction (ammoniation) with n-propylamine to form the articaine base, which is then converted to its hydrochloride salt. google.com

Another established route starts with different materials, namely methyl mercaptoacetate (B1236969) and 2-methyl acrylonitrile (B1666552), which react to form an intermediate that is subsequently treated with α-chloropropionyl chloride. google.com However, many of these conventional methods have been noted for their use of hazardous solvents such as benzene (B151609) and pyridine (B92270), complex operational steps, and often modest yields. google.com Reports indicated that the amidation step could yield below 70%, with the subsequent ammoniation step yielding below 65%, prompting the search for more efficient and safer protocols. google.com

Novel and Optimized Synthetic Pathways for Articaine

In response to the limitations of earlier methods, significant research has been directed towards developing novel and optimized synthetic pathways for articaine that are more suitable for industrial-scale production.

Modern synthetic chemistry emphasizes sustainability and efficiency. For articaine synthesis, this has translated into the development of protocols that minimize waste, avoid hazardous materials, and maximize yield and purity. One innovative approach involves reacting methyl mercaptoacetate and 2-methyl acrylonitrile and, instead of isolating the intermediate, proceeding with subsequent reactions in a more streamlined process. google.com This method boasts high product purity (>99%) and is described as having low industrial pollution, making it suitable for mass production. google.com

Other optimizations have focused on the catalyst and solvent systems. For instance, the use of catalysts like triethylamine (B128534) or potassium carbonate in the amidation step has been shown to improve yields. dntb.gov.ua Furthermore, replacing environmentally unfriendly solvents like pyridine and acetone (B3395972) with more benign alternatives such as dichloromethane (B109758) represents a significant move towards greener chemistry without compromising the reaction's output. google.com These optimized routes often result in a final product with high purity, confirmed by techniques like HPLC. google.com

The synthesis of articaine is critically dependent on the efficient preparation of its key precursors. The most pivotal of these is methyl 3-amino-4-methylthiophene-2-carboxylate . Various methods for its synthesis have been reported. One high-yield method involves reacting 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine (B1172632) hydrochloride in the presence of catalysts like anhydrous ferric chloride, achieving yields as high as 96.5%. rsc.org Another approach describes the reaction of methyl thioglycolate with α,β-dichlorobutyronitrile and sodium methylate. nih.gov

| Synthetic Route | Key Starting Materials | Key Intermediates | Reported Advantages/Disadvantages |

|---|---|---|---|

| Conventional Route 1 | Methyl 3-amino-4-methylthiophene-2-carboxylate, 2-chloropropionyl chloride, n-propylamine | Methyl 3-(2-chloropropanamido)-4-methylthiophene-2-carboxylate | Established but can have lower yields and use hazardous solvents. google.com |

| Conventional Route 2 | Methyl mercaptoacetate, 2-methyl acrylonitrile, α-chloropropionyl chloride | Intermediate 'Compound C' from the reaction with α-chloropropionyl chloride | Multi-step process. google.com |

| Optimized/Novel Route | Methyl mercaptoacetate, 2-methyl acrylonitrile | Streamlined one-pot reaction avoids complex intermediate purification | High yield (>90%), high purity (>99%), more sustainable. google.com |

Stereoselective Synthesis of Articaine Enantiomers

Articaine possesses a chiral center at the α-carbon of the propanamide side chain, meaning it exists as two non-superimposable mirror images: (R)-Articaine and (S)-Articaine. wikipedia.org In clinical use, articaine is administered as a racemic mixture, which is an equal 1:1 mixture of both enantiomers. wikipedia.org The concept of chirality is critical in pharmacology because enantiomers of a drug can exhibit different biological activities, potencies, and toxicities. researchgate.net This has led to the "chiral switch," where a successful racemic drug is redeveloped as a single, more effective, or safer enantiomer, as was the case with bupivacaine (B1668057) and its (S)-enantiomer, levobupivacaine. wikipedia.org

Asymmetric synthesis, also known as enantioselective synthesis, refers to a chemical reaction that preferentially produces one enantiomer over the other. bldpharm.com For a drug like articaine, developing an asymmetric synthesis for the (R)- or (S)-enantiomer is of significant interest.

While methods for the analytical separation of articaine enantiomers using techniques like chiral High-Performance Liquid Chromatography (HPLC) are established for research and pharmacokinetic studies, detailed protocols for the preparative-scale asymmetric synthesis of (R)-Articaine are not widely reported in the reviewed scientific literature. york.ac.uk However, general principles of asymmetric synthesis can be applied.

One common strategy is chiral pool synthesis , which utilizes an enantiomerically pure starting material. In the context of articaine, this would involve using an enantiopure form of the side chain, such as (R)-2-chloropropionyl chloride or a derivative, which would then be coupled with the achiral thiophene (B33073) core (methyl 3-amino-4-methylthiophene-2-carboxylate). This approach directly installs the desired stereochemistry into the final molecule.

Another approach is the use of a chiral auxiliary . In this method, a chiral molecule is temporarily attached to an achiral precursor to guide a subsequent reaction to produce one diastereomer preferentially. bldpharm.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. While powerful, this method requires additional synthetic steps for attaching and removing the auxiliary. bldpharm.com

Although specific industrial syntheses for (R)-Articaine are not publicly detailed, the principles of asymmetric synthesis provide a clear theoretical framework for its potential production. The choice of a specific route would depend on factors such as cost, efficiency, and the scalability of the process.

Development of Chiral Catalysts and Reagents for Stereocontrol

The production of single-enantiomer chiral drugs is a critical goal in pharmaceutical chemistry, as different enantiomers can have varied pharmacological and toxicological profiles. isciii.esnih.gov For articaine, the (R)-enantiomer has been shown to interact differently with lipid membranes compared to its (S)-counterpart, suggesting potential differences in activity. rsc.org While the direct asymmetric synthesis of (R)-Articaine is not widely documented in publicly available literature, with most production methods yielding a racemic mixture that is then separated, the principles of stereocontrol are well-established in organic chemistry. isciii.esgoogle.com

Asymmetric synthesis aims to create a specific enantiomer by using a chiral influence during the reaction. scribd.com This can be achieved through several primary strategies that could theoretically be applied to the synthesis of (R)-Articaine.

Chiral Catalysts: These are chiral molecules used in sub-stoichiometric amounts to create a chiral environment for a chemical reaction, lowering the activation energy for the formation of one enantiomer over the other. scribd.comresearchgate.net

Metal-Based Catalysts: Complexes of metals like rhodium, ruthenium, or iridium with chiral ligands are powerful tools for asymmetric reactions, particularly hydrogenations. rsc.orgnih.gov For instance, chiral rhodium complexes with enantiopure phosphorus ligands have been successfully used in the manufacture of various chiral drugs. rsc.org A chiral dirhodium tetracarboxamidate complex, Rh₂(S-nap)₄, has proven effective for asymmetric intramolecular C-H amination, a type of reaction relevant to the synthesis of complex amines. york.ac.uk

Organocatalysts: Small, metal-free organic molecules can also act as chiral catalysts. youtube.com This approach avoids potentially toxic metal contaminants. For example, asymmetric organocatalytic sulfa-Michael additions have been used to create polyfunctional tetrahydrothiophenes, which are structurally related to articaine's core. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the structure of a non-chiral starting material to direct the stereoselective synthesis of a new stereocenter. nih.govresearchgate.net After the desired chiral center is created, the auxiliary is removed and can often be recycled. youtube.comnih.gov

Mechanism of Action: The auxiliary works by creating a diastereomeric intermediate that has distinct steric and electronic properties, forcing subsequent reactions to occur from a less hindered face. nih.gov

Common Examples: Well-known auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam, which are effective in controlling stereochemistry in alkylation and aldol (B89426) reactions—key steps in building complex molecules. nih.govnih.gov This strategy allows for high levels of diastereocontrol, and the resulting diastereomers can be separated using standard techniques like chromatography before the auxiliary is cleaved. youtube.comnih.gov

While specific applications of these catalysts and reagents for the direct synthesis of (R)-Articaine are not detailed in current literature, these established methodologies represent the primary routes through which stereocontrol could be achieved. The most common reported method for obtaining pure articaine enantiomers remains the resolution of the racemic mixture, often via high-performance liquid chromatography (HPLC) on a chiral stationary phase. nih.gov

Design and Chemical Synthesis of Articaine Derivatives

Researchers have moved beyond the parent molecule to design and synthesize articaine derivatives, aiming to introduce or enhance specific functionalities while retaining the core anesthetic properties. This work often involves structure-guided design, where modifications are made to specific parts of the articaine molecule to achieve a desired biological effect.

The chemical structure of local anesthetics typically contains three key parts: a lipophilic aromatic group, an intermediate chain (ester or amide), and a hydrophilic amine group. synzeal.comfda.gov Articaine is unique among amide-type anesthetics as it contains a thiophene ring for lipophilicity and an additional ester group, which allows for rapid metabolism in the plasma. synzeal.com Scientists have targeted these regions to create derivatives with modified functions, such as antimicrobial or anti-inflammatory properties.

One research effort focused on optimizing the molecular structure of articaine to create derivatives with enhanced antibacterial capabilities, a valuable property for preventing postoperative infections in dentistry. youtube.comresearchgate.net Through screening a library of synthesized derivatives, a compound designated AT-15 was identified as the most promising candidate, demonstrating both effective anesthetic properties and significant antibacterial activity. youtube.comresearchgate.net The synthesis involved targeted optimization of the ester and amide groups of the parent articaine molecule while keeping the thiophene ring intact. youtube.com

In another approach, computational methods were used to guide the development of new derivatives. A Deep Simulated Annealing (DeepSA) model was employed to generate over 400 articaine analogues in silico. nih.gov These virtual compounds were then screened for potential anti-inflammatory properties and drug-like characteristics. nih.gov From this computational screening, nine derivatives were selected for synthesis and further evaluation. AT-1 was identified as a lead compound, showing superior predicted anti-inflammatory scores and binding affinity for pain-related sodium channels (NaV1.7 and NaV1.8) compared to the original articaine molecule. nih.gov

Table 1: Selected Articaine Derivatives and Their Modified Functionalities This table is interactive. You can sort and filter the data.

| Derivative ID | Design Strategy | Target Functionality | Key Structural Modification | Source |

|---|---|---|---|---|

| AT-15 | Derivative screening | Antibacterial & Anesthetic | Optimization of ester and amide groups | youtube.comresearchgate.net |

| AT-1 | Computational (DeepSA) | Anti-inflammatory & Anesthetic | Nucleophilic substitution with N-Boc-piperazine followed by deprotection | nih.gov |

The thiophene ring is a defining feature of articaine, contributing to its high lipid solubility and potency. york.ac.uksynzeal.com This heterocyclic scaffold has been used as the foundation for synthesizing novel analogues.

A general synthetic route for creating a library of articaine derivatives starts with a commercially available thiophene substrate. nih.gov The process, as illustrated in the synthesis of the AT-1 lead compound, involves the following key steps:

Acylation: The initial thiophene substrate is coupled with different acyl bromides to produce key intermediates.

Nucleophilic Substitution: The intermediate then reacts with a functionalized amine. For AT-1, N-Boc-piperazine was used for a nucleophilic substitution reaction.

Deprotection/Finalization: The final step involves removing protecting groups (like the Boc group) to yield the desired product. nih.gov

Another innovative approach utilizes Articaine acid (4-methyl-3-(propylamino)thiophene-2-carboxylic acid) as a precursor. nih.gov In this strategy, the carboxylic acid group of the precursor is activated and then coupled with various amines to create a series of new amide derivatives. These novel thiophene compounds were synthesized to explore their potential as antimicrobial agents, demonstrating how a metabolite of articaine can serve as a starting point for generating new chemical entities with distinct biological activities. nih.gov

Table 2: Synthetic Approaches for Novel Thiophene-Based Articaine Analogues This table is interactive. You can sort and filter the data.

| Approach | Starting Material | Key Reactions | Example Product(s) | Source |

|---|---|---|---|---|

| Multi-step Synthesis | Thiophene substrate (e.g., compound 1 ) | Acylation, Nucleophilic Substitution, Deprotection | AT-1 and other derivatives | nih.gov |

| Precursor Derivatization | Articaine acid | Amide coupling | Novel antimicrobial thiophene amides | nih.gov |

Molecular Structure, Conformation, and Theoretical Chemistry of Articaine

Advanced Spectroscopic Characterization Techniques for Articaine's Molecular Architecture

The molecular architecture of articaine (B41015), a local anesthetic widely used in dentistry, has been elucidated through various advanced spectroscopic techniques. dovepress.com These methods provide detailed insights into the compound's structural features, including its thiophene (B33073) ring, which enhances its lipid solubility and facilitates diffusion across nerve membranes. dovepress.commdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, has been instrumental in confirming the structure of articaine and its interaction products. For instance, studies have used NMR to characterize the precipitate formed from the interaction of articaine hydrochloride with sodium hypochlorite (B82951), identifying it as methyl 3-amino-4-methylthiophene-2-carboxylate (MAMC). nih.gov In these analyses, specific peaks in the ¹H NMR spectrum, such as those at 7.1 ppm, 2.21 ppm, and 9.93 ppm, correspond to the aromatic ring protons, while a peak at 3.8 ppm is assigned to the methyl protons of the methyl ester. nih.gov The ¹³C NMR spectra further support this with characteristic peaks for aliphatic and aromatic carbons of the thiophene unit. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy has also been employed to detect interactions between articaine and other substances. A bathochromic shift (a shift to longer wavelengths) in the UV-Vis spectrum is indicative of an interaction. This has been observed when 4% articaine hydrochloride with adrenaline is mixed with 3% sodium hypochlorite and 2% chlorhexidine. nih.gov

These spectroscopic methods are crucial for understanding the chemical behavior of articaine and its potential interactions in clinical and non-clinical settings.

Computational Chemistry and Quantum Mechanical Investigations of Articaine

Computational chemistry and quantum mechanics offer powerful tools to investigate the molecular properties of articaine at an atomic level. kit.eduuit.no These theoretical approaches complement experimental data and provide a deeper understanding of the molecule's behavior. kit.edu

Electronic Structure Calculations of Articaine and its Enantiomers (e.g., Density Functional Theory, Ab Initio Methods)

The electronic structure of articaine and its enantiomers can be investigated using methods like Density Functional Theory (DFT) and ab initio calculations. nih.govresearchgate.net These quantum chemical methods allow for the calculation of molecular properties and the modeling of spectroscopic data. uit.no

DFT has become a widely used method in quantum chemistry for studying the electronic structure of molecules. uit.noresearchgate.net It can be used to analyze the influence of different functional groups on intermolecular energies and interactions. researchgate.net Ab initio methods, which are based on first principles, provide a rigorous way to calculate the electronic structure of molecular systems. nih.govrsc.org

For complex systems, hybrid quantum mechanical/molecular mechanical (QM/MM) methods can be employed. frontiersin.org In this approach, the chemically active region of the molecule is treated with a high-level QM method, while the rest of the system is described by a more computationally efficient molecular mechanics force field. frontiersin.org This allows for the study of large biomolecular systems where articaine might be interacting.

Molecular Dynamics Simulations of Articaine in Condensed Phases and Interfacial Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to study the structural and dynamical properties of molecules like articaine in various environments. nih.gov These simulations can provide atomistic insights into the interactions of articaine with biological membranes and other complex systems. researchgate.netacs.org

MD simulations have been performed to investigate both the neutral and charged (protonated) forms of articaine in model lipid bilayers, such as dimyristoylphosphatidylcholine (B1235183) (DMPC). nih.govdiva-portal.org These studies examine various properties, including the area per lipid, mass density distributions, and order parameters, to understand how articaine affects the membrane. researchgate.netdiva-portal.org Results from these simulations have shown that both forms of articaine can increase the dipole electrostatic potential in the membrane's interior. nih.govdiva-portal.org

Furthermore, MD simulations have been used to study the behavior of multiple articaine molecules at the water-membrane interface and their subsequent movement into the lipid bilayer. researchgate.net These simulations are crucial for understanding how articaine penetrates biological membranes, a key step in its anesthetic action. The ability to model these interfacial systems is a significant advancement in computational chemistry. nsf.gov

Table 1: Key Parameters from Molecular Dynamics Simulations of Articaine in a DMPC Bilayer

| Property | Observation with Articaine | Significance |

| Area per Lipid | Generally shows an increase. | Indicates a change in membrane fluidity and packing. |

| Dipole Electrostatic Potential | Increases in the membrane interior. | Affects the local electric field within the membrane. |

| Order Parameters | Higher values observed for the neutral form. | Suggests a greater ordering effect on the lipid chains. |

This table is generated based on findings from molecular dynamics simulation studies. nih.govresearchgate.netacs.orgdiva-portal.org

Theoretical Prediction and Analysis of Articaine's Conformations and Isomerism

Theoretical methods are employed to predict and analyze the various conformations and isomers of articaine. The molecule's structure, particularly the presence of a thiophene ring and an intramolecular hydrogen bond, is thought to be key to its ability to penetrate dense bone tissue. mdpi.com

Computational studies have explored the role of this intramolecular hydrogen bond. researchgate.net It is suggested that this bond acts as a unique, solvent-dependent "lipophilicity switch," which could enhance the diffusion of articaine through membranes and connective tissues. researchgate.net Langmuir monolayer experiments combined with molecular dynamics simulations have been used to investigate these interactions at a molecular level. researchgate.net

The conformational flexibility of articaine allows it to adopt different shapes, which can influence its interactions with its environment. Understanding the relative energies and populations of these different conformations is crucial for a complete picture of its behavior.

Molecular Modeling and Ligand-Based Design Principles Applied to Articaine (Non-Biological Receptor Interactions)

Molecular modeling techniques are integral to modern drug design and can be applied to study articaine's interactions in non-biological contexts. alliedacademies.org These computational methods, including molecular docking and pharmacophore modeling, help in understanding the principles by which small molecules recognize and interact with various chemical systems. frontiersin.orgnih.gov

Ligand-based drug design (LBDD) approaches use the knowledge of molecules known to interact with a specific target to guide the design of new compounds. nih.gov This involves creating pharmacophore models and developing quantitative structure-activity relationships (QSAR). frontiersin.orgacs.org While often used in the context of biological receptors, these principles can also be applied to understand and predict articaine's interactions with other molecules and materials.

For example, the interaction of articaine with various endodontic irrigants has been studied using spectroscopic analyses, and molecular modeling could further elucidate the nature of these chemical interactions at a molecular level. nih.gov By understanding the structural features of articaine that govern these non-biological interactions, it may be possible to predict or design analogs with specific desired properties.

Degradation Pathways and Chemical Stability of Articaine

Identification and Structural Elucidation of Articaine (B41015) Degradation Products

The principal degradation pathway for articaine, both in vivo and in vitro, is the hydrolysis of its ester group. This rapid breakdown leads to the formation of its primary, pharmacologically inactive metabolite, Articainic acid. researchgate.netnih.gov This metabolic process is primarily enzymatic when it occurs in the body, catalyzed by plasma esterases. vivarep.com

Further metabolism of Articainic acid can occur, leading to the formation of Articainic acid glucuronide. researchgate.net While these are the well-documented metabolic products, comprehensive studies detailing the structural elucidation of degradation products formed under specific chemical stress conditions—such as forced degradation under acidic, alkaline, oxidative, or photolytic stress—are not extensively available in public literature. Such studies are crucial for identifying potential impurities that could arise during manufacturing and storage.

Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are instrumental in identifying and quantifying articaine and its primary metabolite, articainic acid, in biological samples. farmaciajournal.comresearchgate.netnih.govnih.gov These methods confirm the structure of articainic acid as the major degradation product resulting from ester hydrolysis. However, detailed structural characterization of other potential minor degradants that could be formed through alternative pathways under non-physiological chemical stress is not sufficiently documented.

Kinetic Studies of Articaine Chemical Decomposition Under Controlled Conditions

The degradation of articaine is notably rapid, a characteristic that contributes to its low systemic toxicity. vivarep.com The kinetics of this process are predominantly understood in the context of enzymatic hydrolysis in plasma. The elimination half-life of articaine is approximately 20 to 30 minutes, underscoring the efficiency of its esterase-mediated breakdown. wikipedia.orgvivarep.com

There is a significant lack of specific kinetic data pertaining to the degradation of the (R)-Articaine enantiomer. While some research has explored the differential interaction of articaine enantiomers with biological membranes, this has not extended to a comparative analysis of their chemical degradation kinetics. nih.gov

Mechanistic Investigations of Articaine Degradation Processes

The primary and most well-understood degradation mechanism for articaine is the hydrolysis of the methyl ester functional group. wikipedia.org This reaction involves the cleavage of the ester bond upon reaction with water, yielding articainic acid and methanol.

This hydrolysis can be catalyzed by acids, bases, or enzymes (esterases).

Base-Catalyzed Hydrolysis: In an alkaline environment, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt (articainate) and methanol.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is a reversible process that ultimately yields the carboxylic acid (articainic acid) and methanol.

While ester hydrolysis is the dominant pathway, other parts of the articaine molecule could theoretically degrade under harsh conditions. The amide linkage, for instance, is generally more resistant to hydrolysis than the ester group. nih.gov The thiophene (B33073) ring could be susceptible to oxidation, although specific studies detailing this mechanistic pathway for articaine are not available. A comprehensive mechanistic investigation would require identifying intermediates and transition states for each potential degradation route.

Influence of Environmental and Chemical Factors on Articaine Stability (e.g., pH, Oxidative Stress)

The stability of articaine is significantly influenced by its chemical environment, particularly pH and the presence of oxidizing agents.

Influence of pH: The rate of hydrolysis of the ester group in articaine is highly dependent on pH. Ester hydrolysis is generally slowest in the neutral to slightly acidic pH range and is accelerated under both strongly acidic and alkaline conditions. nih.gov This is a critical consideration for the formulation of articaine solutions, which are typically prepared at an acidic pH to enhance stability and shelf-life. The lack of published kinetic data across a broad pH range for articaine's chemical degradation makes precise stability predictions challenging.

Oxidative Stress: The articaine molecule's susceptibility to oxidative stress has been investigated. One study found that articaine exhibits concentration-dependent scavenging activity against hydroxyl radicals (HO•) but does not scavenge superoxide (B77818) anions (O₂•⁻). nih.gov The thiophene ring within the articaine structure is an electron-rich aromatic system that could be a potential site for oxidative attack. However, specific degradation products resulting from oxidative stress have not been structurally characterized in the literature. Forced degradation studies on similar local anesthetics often utilize agents like hydrogen peroxide to assess oxidative stability, but specific results for articaine are not publicly documented. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Articaine Research

Chromatographic Method Development and Validation for Articaine (B41015) and its Metabolites

The accurate quantification of articaine and its primary metabolite, articainic acid, in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) has emerged as a robust and widely used technique for this purpose. nih.gov Method development and validation involve several key steps to ensure the reliability, accuracy, and precision of the analytical results.

High-Performance Liquid Chromatography (HPLC) Techniques

Various HPLC methods have been developed for the determination of articaine and articainic acid in biological samples, primarily in human serum and plasma. nih.govresearchgate.net These methods typically employ reversed-phase chromatography, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. researchgate.net

A common approach involves solid-phase extraction (SPE) for sample preconcentration and cleanup. For instance, articaine and articainic acid can be extracted from human serum using SDB-RPS disk cartridges after protein precipitation with perchloric acid. researchgate.netresearchgate.net The subsequent HPLC separation is often performed on a reversed-phase C8 or C18 column. researchgate.net The mobile phase composition is a critical parameter that is optimized to achieve good separation between articaine, its metabolite, and endogenous components of the biological matrix. A typical mobile phase might consist of a mixture of a phosphate buffer and an organic modifier like acetonitrile. researchgate.net

Detection is commonly achieved using a UV detector at a wavelength where both articaine and articainic acid exhibit significant absorbance, such as 274 nm or 276 nm. researchgate.netresearchgate.net The validation of these HPLC methods is performed according to ICH guidelines and includes assessment of linearity, precision (intra-day and inter-day), accuracy, and recovery. researchgate.net For example, a validated method for articaine hydrochloride demonstrated a linear range of 4-400 μg/mL with good recovery rates and low relative standard deviations (RSD) for both intra-day and inter-day precision. researchgate.net

Below is an interactive data table summarizing typical parameters for HPLC analysis of Articaine:

| Parameter | Value | Reference |

| Column | Reversed-phase C8 or C18 | researchgate.net |

| Mobile Phase | Phosphate buffer-acetonitrile mixture | researchgate.net |

| Detection | UV at 274 nm or 276 nm | researchgate.netresearchgate.net |

| Linear Range (Articaine HCl) | 4-400 μg/mL | researchgate.net |

| Limit of Quantitation | ~10 ng/mL | researchgate.netresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography (GC) for Articaine Detection

For enhanced sensitivity and selectivity, particularly for complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice. LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. This technique allows for the simultaneous detection and quantification of articaine and its metabolites with very low limits of quantification (LOQ). For instance, an LC-MS/MS method in multiple reaction monitoring (MRM) mode demonstrated a highly sensitive LOQ of 0.8 ng/mL for articaine in whole blood. researchgate.netfarmaciajournal.com

Gas chromatography (GC) has also been utilized for the determination of articaine in human whole blood. impactfactor.org GC methods often involve a liquid-liquid extraction for sample preparation, followed by separation on a capillary column, such as an HP INNOwax column. impactfactor.org Flame ionization detection (FID) is a common detection method for GC analysis of articaine. impactfactor.org A comparison of GC-FID and LC-PDA (photodiode array) methods for articaine quantification in human blood revealed that both techniques can provide accurate and precise results. impactfactor.org

This interactive table provides a comparison of key performance characteristics of LC-MS/MS and GC-FID for articaine analysis:

| Parameter | LC-MS/MS | GC-FID | Reference |

| Sample Preparation | Protein precipitation | Liquid-liquid extraction | farmaciajournal.comimpactfactor.org |

| Sensitivity | High (LOQ ~0.8 ng/mL) | Moderate | researchgate.netfarmaciajournal.com |

| Selectivity | Very High | High | |

| Application | Pharmacokinetic studies | Routine quantification | farmaciajournal.comimpactfactor.org |

Thin-Layer Chromatography (TLC) Approaches for Articaine Separation

While HPLC, LC-MS/MS, and GC are the predominant techniques for quantitative analysis, thin-layer chromatography (TLC) can be a useful tool for qualitative analysis and separation of articaine and its related compounds. TLC is a simpler, more cost-effective chromatographic technique that can be used for screening purposes and to monitor the progress of chemical reactions. While specific validated TLC methods for articaine are less commonly reported in recent literature compared to HPLC and LC-MS/MS, the principles of chromatography suggest that a separation could be achieved using a suitable stationary phase (e.g., silica gel) and a mobile phase system that provides differential migration of articaine and its metabolites based on their polarity.

Chiral Analytical Techniques for Articaine Enantiomers

Articaine possesses a chiral center, and therefore exists as a pair of enantiomers, (R)-articaine and (S)-articaine. Although it is administered as a racemate, the enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is of significant interest in pharmacokinetic and pharmacodynamic studies.

Enantioselective High-Performance Liquid Chromatography (HPLC) for (R)-Articaine and (S)-Articaine

Enantioselective HPLC is the most widely used technique for the chiral separation of articaine enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their differential retention and separation. Various types of CSPs have been successfully employed for the separation of local anesthetic enantiomers, including those based on polysaccharides, proteins, and cyclodextrins. The choice of the CSP and the mobile phase composition are critical for achieving optimal enantiomeric resolution.

Capillary Electrophoresis (CE) for Chiral Separation of Articaine

Capillary electrophoresis (CE) has emerged as a powerful alternative to HPLC for chiral separations. CE offers several advantages, including high efficiency, short analysis times, and low consumption of solvents and chiral selectors. In chiral CE, a chiral selector is typically added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to differences in their electrophoretic mobilities and, consequently, their separation. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for the enantioseparation of a wide range of pharmaceutical compounds, including local anesthetics.

Electrochemical Methods for Articaine Quantification and Characterization (e.g., Voltammetry)

Electrochemical methods, particularly voltammetry, have emerged as powerful tools for the determination of electroactive compounds like articaine. These techniques are valued for their high sensitivity, rapid analysis time, and relatively low cost. Voltammetric methods involve applying a time-dependent potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte.

Cyclic Voltammetry (CV) is a fundamental electrochemical technique often used to study the redox properties of a substance. wikipedia.org In the case of articaine, CV studies have been conducted to understand its electrochemical behavior. Research has shown that articaine hydrochloride undergoes an irreversible oxidation process at a carbon paste electrode. A well-defined anodic peak is observed, while no corresponding cathodic peak appears on the reverse scan, confirming the irreversible nature of the electrochemical reaction.

For quantitative analysis, pulse voltammetric techniques like Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are often preferred due to their enhanced sensitivity and better resolution compared to CV. wikipedia.orgpineresearch.com These methods are adept at minimizing the background charging current, thus improving the signal-to-noise ratio. wikipedia.orgpineresearch.com

A notable application of DPV has been in the simultaneous determination of articaine hydrochloride and epinephrine in bulk form, pharmaceutical injections, and human urine. This method leverages the different oxidation potentials of the two compounds to quantify them individually within the same sample. The study established a linear relationship between the peak current and the concentration of articaine over a specific range, demonstrating the method's suitability for quantitative purposes. Key performance parameters from this DPV study are summarized in the table below.

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 1.0 × 10⁻⁶ - 2.6 × 10⁻⁵ mol L⁻¹ | |

| Limit of Detection (LOD) | 2.88 × 10⁻⁷ mol L⁻¹ | |

| Limit of Quantification (LOQ) | 8.72 × 10⁻⁷ mol L⁻¹ |

Square Wave Voltammetry (SWV) is another advanced technique that offers advantages such as high speed and enhanced sensitivity. benthamopen.com While specific detailed studies applying SWV to articaine were not prevalent in the reviewed literature, its characteristics make it a highly promising method for future applications in articaine analysis, particularly for rapid screening and high-throughput scenarios.

Spectrophotometric Resolution Techniques for Articaine in Complex Mixtures

Spectrophotometry is a widely used analytical technique based on the absorption of light by a substance at a specific wavelength. While direct spectrophotometry is straightforward, it is often hampered by a lack of specificity when analyzing complex mixtures where the spectra of different components overlap. Articaine, for instance, exhibits a maximum UV absorption at approximately 270 nm. nih.gov In pharmaceutical formulations, articaine is frequently combined with other active ingredients, such as epinephrine, leading to significant spectral interference. researchgate.net

To overcome the challenge of spectral overlap, various spectrophotometric resolution techniques have been developed. These methods are designed to extract the analytical signal of the target compound from the convoluted spectrum of the mixture. For the simultaneous determination of Articaine Hydrochloride and Epinephrine Bitartrate, a combination that presents a challenging concentration ratio (4000:1) and completely overlapping spectra, several advanced spectrophotometric methods have been investigated. researchgate.net

One of the most common approaches is derivative spectrophotometry . This technique involves calculating the first, second, or higher-order derivative of the absorption spectrum. The derivative spectrum can resolve overlapping peaks, as the derivative of a spectrum is often more structured than the fundamental spectrum itself. For instance, a "zero-crossing" point in the first derivative spectrum of an interfering substance might correspond to a wavelength where the derivative of the analyte of interest is non-zero, allowing for its quantification. Second-derivative UV spectrophotometry has been successfully used for the simultaneous determination of other local anesthetics like cocaine and lidocaine (B1675312) in mixtures, demonstrating the potential of this technique for articaine analysis. researchgate.net

Other sophisticated methods that can be applied for the resolution of complex mixtures containing articaine include:

Ratio Spectra Derivative Spectrophotometry: This method involves dividing the absorption spectrum of the mixture by the spectrum of one of the components (the divisor) to obtain a ratio spectrum, which is then derivatized.

Ratio Difference Method: This technique relies on the measurement of the difference in amplitude at two different wavelengths in the ratio spectrum, which is directly proportional to the concentration of the analyte. d-nb.info

Absorbance Subtraction and Constant Value Methods: These are other univariate methods that can be employed to eliminate the interference from one component to allow for the determination of the other. d-nb.info

The selection of the appropriate spectrophotometric resolution technique depends on the specific characteristics of the mixture, including the degree of spectral overlap and the concentration ratio of the components. The successful application of these methods allows for the accurate and precise quantification of articaine in complex pharmaceutical formulations without the need for prior separation steps.

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| UV Maximum Absorption (λmax) | 270 nm | Characteristic wavelength for detection. | nih.gov |

| Interaction with Sodium Hypochlorite (B82951) | Bathochromic shift (redshift) to 285 nm | Indicates a chemical interaction. | nih.gov |

| Interaction with Chlorhexidine | Bathochromic shift to 260 nm | Indicates a chemical interaction. | nih.gov |

| Interaction with EDTA | No shift in UV maximum | Suggests no significant interaction. | nih.gov |

Molecular Interactions and Mechanistic Studies of Articaine Non Clinical

Interactions of Articaine (B41015) with Model Biological Membranes

The initial barrier and site of action for local anesthetics is the cell membrane. Understanding how articaine interacts with, inserts into, and permeates through lipid bilayers is crucial to elucidating its mechanism of action.

Molecular dynamics (MD) simulations have provided significant insights into the structural and dynamic properties of articaine within a model lipid bilayer. Studies using a fully hydrated dimyristoylphosphatidylcholine (B1235183) (DMPC) lipid bilayer have been performed to understand how both the neutral and charged (protonated) forms of articaine behave within the membrane.

These simulations, typically run for hundreds of nanoseconds, examine various properties of the lipid bilayer system in the presence of articaine at different concentrations. Key findings from these simulations indicate that:

Both charged and uncharged forms of articaine have distinct locations and effects within the lipid membrane. wikipedia.org

The presence of both neutral and charged articaine molecules leads to an increase in the dipole electrostatic potential within the interior of the membrane. nih.govresearchgate.net

The thiophene (B33073) ring in articaine's structure enhances its lipid solubility, which facilitates more efficient diffusion through the nerve cell's lipid membrane compared to other local anesthetics. vivarep.com

These simulations help to differentiate between the direct action of articaine on ion channels and its indirect effects caused by altering the physical properties of the cell membrane, such as fluidity and lipid order. wikipedia.org

The following table summarizes the key parameters examined in molecular dynamics simulations of articaine with a DMPC lipid bilayer:

| Property Examined | Description | Reference |

| Membrane Area per Lipid | Measures the average area occupied by a single lipid molecule in the bilayer, indicating membrane expansion or condensation. | nih.gov |

| Mass Density Distributions | Shows the distribution of different components (lipids, water, articaine) across the membrane bilayer. | nih.govresearchgate.net |

| Order Parameters | Indicates the degree of order of the lipid acyl chains, reflecting changes in membrane fluidity. | nih.govresearchgate.net |

| Radial Distribution Functions | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | nih.govresearchgate.net |

| Head Group Tilt | Measures the orientation of the lipid head groups relative to the bilayer normal. | nih.govresearchgate.net |

| Diffusion Coefficients | Quantifies the rate of lateral movement of articaine and lipid molecules within the bilayer. | nih.govresearchgate.net |

| Electrostatic Potential | Maps the electrical potential across the membrane, which can be influenced by the presence of drug molecules. | nih.govresearchgate.net |

The ability of articaine to reach its target site on voltage-gated ion channels is dependent on its capacity to insert into and permeate across the nerve cell membrane. Articaine, like other local anesthetics, exists in both a charged (cationic) and uncharged (neutral) form at physiological pH, and the neutral form is significantly more lipid-soluble, allowing it to pass through the lipid bilayer more readily. mdpi.com

In vitro permeation studies, often using models like swine esophageal epithelium which mimics human oral mucosa, are valuable for predicting the analgesic efficacy of articaine formulations. nih.gov These studies have shown a correlation between the in vitro permeation flux of a local anesthetic and its in vivo anesthetic effect. nih.gov The unique chemical structure of articaine, particularly its thiophene ring, increases its lipophilicity, which is a key factor in its efficient penetration of nerve membranes. wikipedia.orgvivarep.com

Theoretically, the interaction and subsequent permeation are governed by the physicochemical properties of both the drug and the membrane. The partitioning of articaine into the lipid membrane is a critical step. The neutral form of articaine is approximately ten times more liposoluble than its charged counterpart, facilitating its insertion into the cell membrane. mdpi.com Once inside the lipid bilayer, the uncharged form can then cross to the intracellular side, where it can re-equilibrate into its charged form to bind to the ion channel.

Currently, there is a lack of specific published research focusing on the application of cell membrane chromatography to characterize the ligand-membrane binding of articaine. While this technique is utilized for studying drug interactions with membrane proteins and receptors, its specific application to quantify the binding of articaine to model biological membranes has not been extensively reported in the available scientific literature.

Enzymatic Biotransformation of Articaine by Plasma Carboxyesterase (In Vitro Mechanistic Studies)

A distinguishing feature of articaine compared to other amide-type local anesthetics is its rapid metabolism. This is due to the presence of an ester group in its molecular structure, which is susceptible to hydrolysis by nonspecific plasma carboxylesterases. wikipedia.orgvivarep.comresearchgate.net This rapid breakdown into its primary inactive metabolite, articainic acid, is a key factor in articaine's low systemic toxicity. nih.govresearchgate.net

In vitro studies have been conducted to investigate the kinetics of this enzymatic biotransformation. One such study measured the metabolism of articaine in human serum at 37°C and found that the hydrolysis follows pH-dependent Michaelis-Menten kinetics. nih.gov This indicates that the enzymatic process can become saturated at higher concentrations of articaine. nih.gov The saturation of these serum esterases at the local site of injection may contribute to the persistence of the anesthetic effect, while the rapid elimination from the systemic circulation maintains a wide therapeutic ratio. nih.gov

The following table presents the kinetic parameters for the in vitro metabolism of articaine by serum esterases at different pH values. nih.gov

| pH | Km (µg/mL) | Vmax (µg/mL/min) |

| 8.2 | 175 | 2.1 |

| 7.2 | 22.1 | 0.17 |

Data from Oertel, R., Rahn, R., & Kirch, W. (1996). Saturable in vitro metabolism of articaine by serum esterases. Does it contribute to the persistence of the local anesthetic effect?. Regional anesthesia, 21(6), 573-577. nih.gov

This rapid hydrolysis, with over 90% of articaine being metabolized in the plasma and tissues, means that only a small fraction (5-10%) undergoes metabolism in the liver. researchgate.netvivarep.com This is in contrast to other amide local anesthetics like lidocaine (B1675312), which are primarily metabolized in the liver. vivarep.com

Molecular Mechanisms of Articaine's Interaction with Voltage-Gated Ion Channels (e.g., Sodium and Potassium Channels)

The primary mechanism of action for local anesthetics like articaine is the blockade of voltage-gated ion channels, particularly sodium channels, in nerve cell membranes. This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane and the propagation of action potentials, resulting in a loss of sensation. nih.gov

Biophysical studies have demonstrated that articaine's blockade of sodium channels is state-dependent. This means that articaine has different affinities for the channel depending on whether it is in the resting, open, or inactivated state. The highest affinity is for the open and inactivated states, and the lowest is for the resting state. nih.gov This property contributes to the use-dependent block observed with articaine, where its effect is enhanced with more frequent nerve firing.

Studies on canine ventricular myocytes have provided specific data on the blocking potency of articaine on various ion channels. nih.gov These studies reveal that articaine not only blocks sodium channels but also affects several types of potassium channels, which are crucial for the repolarization phase of the action potential. nih.gov The blockade of these channels is concentration-dependent. nih.gov

The following table summarizes the half-maximal effective concentrations (EC50) for articaine's blockade of different voltage-gated ion channels in canine ventricular myocytes. nih.gov

| Ion Current | Channel Type | EC50 (µM) |

| I(Na) | Voltage-gated Sodium | 162 (for Vmax block) |

| I(Ca) | L-type Calcium | 471 |

| I(to) | Transient outward Potassium | 365 |

| I(K1) | Inward rectifier Potassium | 372 |

| I(Kr) | Rapid delayed rectifier K+ | 278 |

| I(Ks) | Slow delayed rectifier K+ | 326 |

Data from Varga, B., Gesztelyi, R., Acsai, K., Papp, R., Toth, A., Zsuga, J., ... & Papp, J. G. (2007). Effects of articaine on action potential characteristics and the underlying ion currents in canine ventricular myocytes. British journal of anaesthesia, 99(4), 539-547. nih.gov

Theoretical and computational studies, often in conjunction with mutagenesis experiments on model potassium channels like KcsA, suggest that cationic local anesthetics bind within the central cavity of the channel pore. nih.gov This binding can electrostatically repel potassium ions from the selectivity filter, leading to a destabilization of the channel's tetrameric structure and promoting a non-conducting state. nih.gov While these studies often use other local anesthetics like lidocaine and tetracaine (B1683103) as models, the general principles of pore block and electrostatic repulsion are thought to be applicable to articaine as well. nih.gov The interaction is characterized by non-bonded attractions to the pore-lining residues of the channel. nih.gov

Elucidation of Antimicrobial Mechanisms of Articaine and its Derivatives (Molecular and Cellular Levels)

Non-clinical research into the antimicrobial properties of articaine and its derivatives has focused on understanding their mechanisms of action at the molecular and cellular levels. Studies suggest that these compounds exert their antibacterial effects through a dual-action mechanism, primarily involving the disruption of the bacterial cell membrane and the inhibition of essential enzymes involved in DNA replication. nih.govnih.gov A novel derivative, identified as AT-15, has been a particular focus of these investigations, demonstrating both anesthetic and antibacterial properties. nih.govnih.govdoaj.org The exploration of these mechanisms has been conducted through various methods, including cellular molecular assays, molecular dynamics simulations, and cryo-electron microscopy. nih.govdoaj.org

Mechanisms of Bacterial Cell Membrane Disruption by Articaine Derivatives

The primary antimicrobial action of articaine derivatives is believed to be the disruption of the bacterial cell membrane's integrity. nih.gov This interaction leads to increased permeability, leakage of intracellular components, and ultimately, bacterial cell death. nih.govresearchgate.net

Studies on the articaine derivative AT-15 have provided specific insights into this process. Research demonstrated that AT-15 significantly increases the cell membrane permeability of several bacterial strains, including Staphylococcus aureus, Porphyromonas gingivalis, and Escherichia coli. nih.gov This was observed by monitoring the hydrolysis of o-nitrophenyl-β-galactoside (ONPG), which can only enter the bacterial cell and be hydrolyzed by β-galactosidase if the membrane is compromised. The presence of AT-15 led to a significant, concentration-dependent increase in the absorbance of the hydrolysis product, confirming enhanced membrane permeability. nih.gov

Further evidence of membrane disruption comes from fluorescence microscopy. When treated with AT-15, bacteria stained with propidium (B1200493) iodide showed a notable increase in fluorescence intensity. nih.gov Propidium iodide is a fluorescent agent that cannot cross the membrane of live cells, but can enter cells with damaged membranes. The increased fluorescence indicates that AT-15 compromises the structural integrity of the bacterial cell membrane. nih.gov

The parent compound, articaine hydrochloride, has also been shown to interact directly with prokaryotic membrane lipids. nih.gov Laboratory studies using Langmuir surface pressure isotherms and differential scanning calorimetry on bacterial lipid models revealed that articaine hydrochloride inserts itself into the lipid layers. This insertion leads to an increase in the molecular area of the phospholipids (B1166683) and a decrease in the phase transition temperature, which is consistent with membrane fluidization and destabilization. nih.gov These thermodynamic changes are thought to contribute to effects like pore formation and eventual cell lysis. nih.gov

Table 1: Effect of Articaine Derivative AT-15 on Bacterial Cell Membrane Permeability

This table summarizes the observed effects of the articaine derivative AT-15 on the cell membrane integrity of various bacterial strains, as measured by two different experimental assays.

| Bacterial Strain | Assay | Observation with AT-15 Treatment | Inferred Mechanism | Reference |

| S. aureus | ONPG Hydrolysis | Significantly increased absorbance at 405 nm | Increased membrane permeability | nih.gov |

| P. gingivalis | ONPG Hydrolysis | Significantly increased absorbance at 405 nm | Increased membrane permeability | nih.gov |

| E. coli | ONPG Hydrolysis | Significantly increased absorbance at 405 nm | Increased membrane permeability | nih.gov |

| E. coli & others | Propidium Iodide Staining | Significant increase in fluorescence intensity | Disruption of membrane integrity | nih.gov |

Inhibition of Bacterial Topoisomerase and DNA Gyrase by Articaine Derivatives

In addition to disrupting the cell membrane, articaine derivatives are thought to inhibit key intracellular enzymes essential for bacterial survival. nih.govnih.gov Specifically, research points to the inhibition of bacterial topoisomerase and DNA gyrase, enzymes critical for managing the topology of DNA during replication and transcription. nih.govnih.govdoaj.org

Topoisomerases, such as DNA gyrase (a type II topoisomerase), are responsible for unwinding and rewinding DNA, a process necessary to relieve torsional stress during DNA replication. nih.gov By inhibiting these enzymes, antimicrobial agents can effectively halt DNA synthesis, leading to bacterial death. nih.govnih.gov Aminocoumarin antibiotics, for example, are well-known potent inhibitors of bacterial DNA gyrase. nih.govuni-tuebingen.de

For the articaine derivative AT-15, it is proposed that the compound may bind to bacterial DNA gyrase, reducing its activity and thereby affecting DNA synthesis. nih.gov This represents a secondary mechanism of action that complements the disruption of the cell membrane. nih.govnih.gov While molecular dynamics simulations and cryo-electron microscopy have been used to investigate these antibacterial mechanisms, the precise molecular interactions between articaine derivatives and these enzymes are still an area of active research. nih.govdoaj.org

Table 2: Proposed Intracellular Targets of Articaine Derivatives

This table outlines the key bacterial enzymes that have been identified as potential targets for articaine derivatives and their essential functions in the bacterial cell.

| Enzyme Target | Enzyme Class | Essential Function | Proposed Effect of Inhibition | Reference |

| Topoisomerase | Topoisomerase | Relieves torsional strain in DNA during replication | Inhibition of DNA synthesis | nih.govnih.gov |

| DNA Gyrase | Type II Topoisomerase | Introduces negative supercoils into DNA | Inhibition of DNA synthesis | nih.gov |

Advanced Materials and Delivery System Research for Articaine Chemical and Material Science Aspects

Nanoparticle Encapsulation and Formulation Strategies for Articaine (B41015)

The development of nanocarriers for hydrophilic and ionized drugs like articaine presents a significant challenge in drug delivery. nih.gov Strategies to overcome this include the use of nanocapsules made from amphiphilic polymers, which feature a polymeric shell around an aqueous core, and nanospheres, which are dense matrix systems where the drug can be dispersed or adsorbed. nih.gov Alginate/chitosan (AG/CS) nanospheres are one such system that has been explored for articaine delivery. nih.gov

The synthesis of articaine-loaded alginate/chitosan nanoparticles is often achieved through methods like ionic pre-gelation or ionotropic gelation. researchgate.net This technique involves the ability of polyelectrolytes to crosslink in the presence of counter-ions, forming a gel-like matrix that can encapsulate the drug. researchgate.net For instance, calcium ions can interact with the guluronic acid units of alginate to form a pre-gel, which is then enveloped by the cationic polymer chitosan through ionic interactions. nih.gov

The physico-chemical properties of these nanocarriers are critical for their function and are extensively characterized. Key parameters include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency (EE%). researchgate.netnih.gov Dynamic light scattering is a common technique used to determine the size and size distribution (PDI) of the nanoparticles, while zeta potential measurements provide information about the surface charge, which is crucial for stability. nih.gov

Studies have shown that factors such as the mass ratio of calcium to alginate and chitosan to alginate can significantly influence the final characteristics of the nanoparticles. researchgate.net For example, articaine-loaded alginate/chitosan nanoparticles have been synthesized with sizes ranging from 340 to 550 nm and a polydispersity index between 0.2 and 0.5, indicating a relatively uniform size distribution. researchgate.netnih.gov The zeta potential for these particles was found to be in the range of -19 to -22 mV, and the encapsulation efficiency varied from 22% to 45%. researchgate.net Another study reported an encapsulation efficiency of 45% for articaine in alginate/chitosan nanospheres. nih.gov The negative zeta potential suggests that the alginate's carboxyl groups may be more exposed on the nanoparticle surface than the chitosan's amino groups. researchgate.net

Table 1: Physico-Chemical Properties of Articaine-Loaded Alginate/Chitosan Nanoparticles

| Parameter | Value Range | Reference |

|---|---|---|

| Particle Size (diameter) | 340 - 550 nm | researchgate.net |

| Polydispersity Index (PDI) | 0.2 - 0.5 | researchgate.net |

| Zeta Potential | -19 to -22 mV | researchgate.net |

The study of in vitro release kinetics is essential to understand how the encapsulated articaine is released from the nanocarrier over time. These studies are typically conducted using methods like dialysis bags, where the nanoparticle formulation is placed inside the bag and submerged in a release medium that simulates physiological conditions. iscientific.org The rate of drug release is then measured at various time points.

The release of a drug from a nanoparticle matrix is often governed by diffusion, where the active agent moves through the polymer matrix. nih.gov The release profile of drugs from alginate/chitosan nanoparticles is often pH-sensitive. nih.gov This is because the swelling of the hydrogel and the interaction between the drug and the polymer matrix can be influenced by the pH of the surrounding medium. nih.govuic.edu The release can be characterized by an initial "burst effect," where a significant portion of the drug is released quickly, followed by a more sustained and controlled release phase. nih.gov Mathematical models, such as the Higuchi and Korsmeyer-Peppas models, are often used to analyze the release mechanism, which can indicate whether it is Fickian diffusion-controlled or follows a more complex process. dergipark.org.trsemanticscholar.org

Stability is another critical aspect of nanoparticle formulations. Stability studies assess whether the physico-chemical characteristics of the nanoparticles, such as size, PDI, and zeta potential, change over time under specific storage conditions. nih.gov Formulations of articaine-loaded nanocarriers have demonstrated good stability for up to 120 days at ambient temperature, with no significant changes in their key parameters. nih.govnih.gov This long-term stability is crucial for the potential application of these delivery systems.

Table 2: Stability and Release Characteristics of Articaine Nanocarriers

| Characteristic | Observation | Reference |

|---|---|---|

| Stability | ||

| Storage Duration | Up to 120 days | nih.govnih.gov |

| Parameter Consistency | No substantial changes in diameter, PDI, or zeta potential | nih.gov |

| Release Kinetics | ||

| Release Profile | Initial burst effect followed by sustained release | nih.gov |

| Release Mechanism | Often diffusion-controlled and pH-sensitive | nih.govnih.gov |

Q & A

Q. What ethical guidelines apply when translating (R)-articaine research from preclinical models to human trials?

- Methodological Guidance :

- IACUC/IRB Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies and WHO standards for first-in-human trials. Disclose conflicts of interest in funding statements .

- Data Transparency : Pre-register hypotheses and analysis plans on ClinicalTrials.gov or Open Science Framework to mitigate reporting bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.